![molecular formula C25H25N5O3S B2834874 2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole CAS No. 1030120-33-2](/img/structure/B2834874.png)
2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole
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Overview
Description
2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex organic compound that features a combination of phenyl, triazoloquinoxaline, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazoloquinoxaline moiety: This step may involve nucleophilic substitution or coupling reactions.
Attachment of the phenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Molecular Formula and Structure
The molecular formula of the compound is C22H28N4O4S, with a molecular weight of approximately 428.56 g/mol. The structure includes a 1,3-oxazole ring fused with a triazole and quinoxaline moiety, which is significant for its biological activity.
Structural Features
- Oxazole Ring : Contributes to the compound's stability and reactivity.
- Triazole and Quinoxaline Moieties : Known for their biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing oxazole and quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of multidrug-resistant pathogens by targeting bacterial DNA gyrase and dihydrofolate reductase (DHFR) .
Anticancer Potential
The incorporation of triazole rings in pharmaceutical compounds has been linked to anticancer activities. Compounds similar to the one have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration .
Neuroprotective Effects
Some studies suggest that derivatives of triazoles may provide neuroprotective effects against neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Anti-inflammatory Properties
Compounds with similar structural features have also been evaluated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Influencing cellular pathways: Altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-methyloxazole: Lacks the triazoloquinoxaline moiety.
4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole: Lacks the phenyl group.
Uniqueness
The uniqueness of 2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole lies in its combination of functional groups, which may confer unique chemical and biological properties.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews existing research on its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 1,3-oxazole ring which is known for various biological activities.
- A triazole moiety that enhances the compound's pharmacological profile.
- Dimethoxyphenyl and methyl substituents that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies. Below are the key findings:
Anticancer Activity
Research indicates that derivatives of quinoxaline and oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways and inhibiting critical signaling proteins such as STAT3 .
- A study reported an IC50 value of approximately 10.58 μM for related quinoxaline derivatives against HeLa cells, indicating potent anticancer effects .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties:
- Compounds with similar scaffolds have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, certain triazole derivatives exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-II enzymes .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties:
- Similar compounds have shown effectiveness against various bacterial strains, indicating a broad-spectrum antimicrobial activity.
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of compounds related to the target compound:
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-14(2)22-28-29-23-25(27-17-8-6-7-9-19(17)30(22)23)34-13-18-15(3)33-24(26-18)16-10-11-20(31-4)21(12-16)32-5/h6-12,14H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQCMYLCJHRHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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